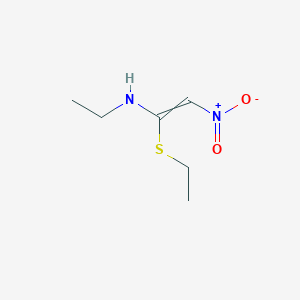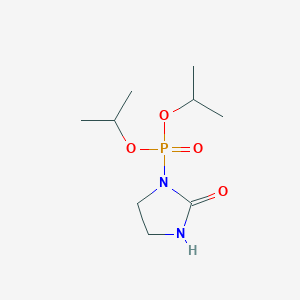
2,3-Dinitrosobut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dinitrosobut-2-ene is an organic compound characterized by the presence of two nitroso groups attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dinitrosobut-2-ene typically involves the nitration of but-2-ene. One common method includes the reaction of but-2-ene with nitrosyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dinitrosobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dinitrobut-2-ene.
Reduction: Formation of diamino compounds.
Substitution: Formation of various substituted butene derivatives.
Aplicaciones Científicas De Investigación
2,3-Dinitrosobut-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dinitrosobut-2-ene involves its interaction with molecular targets through its nitroso groups. These groups can participate in various chemical reactions, including nucleophilic addition and electron transfer processes. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylbut-2-ene: Similar in structure but lacks nitroso groups.
2,3-Dinitrobut-2-ene: Contains nitro groups instead of nitroso groups.
2,3-Diaminobut-2-ene: Contains amino groups instead of nitroso groups.
Uniqueness
2,3-Dinitrosobut-2-ene is unique due to the presence of nitroso groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
162931-65-9 |
|---|---|
Fórmula molecular |
C4H6N2O2 |
Peso molecular |
114.10 g/mol |
Nombre IUPAC |
2,3-dinitrosobut-2-ene |
InChI |
InChI=1S/C4H6N2O2/c1-3(5-7)4(2)6-8/h1-2H3 |
Clave InChI |
ZWLBYOQTVLMRFT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


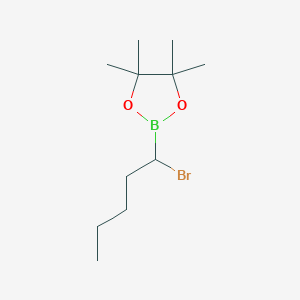


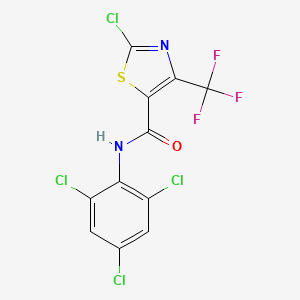


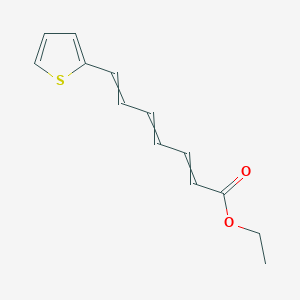
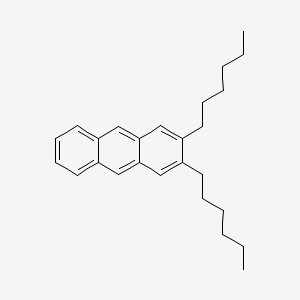
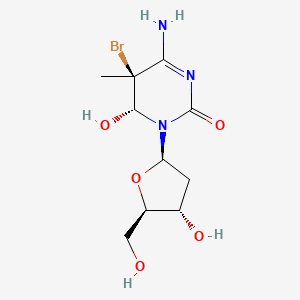

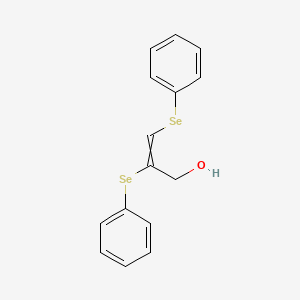
![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
